2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine
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Overview
Description
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine is a synthetic compound with the molecular formula C11H10F3N3 and a molecular weight of 241.22 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, making it a valuable compound in various scientific research fields .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
The synthesis of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is known for its efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine can be compared with other similar compounds, such as:
2-Phenyl-5-(trifluoromethyl)pyrazol-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
3,5-Bis(trifluoromethyl)pyrazole: Contains two trifluoromethyl groups attached to the pyrazole ring.
2-Benzyl-3-(trifluoromethyl)pyrazole: Similar structure but with the trifluoromethyl group attached to a different position on the pyrazole ring
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-benzyl-5-(trifluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-6-10(15)17(16-9)7-8-4-2-1-3-5-8/h1-6H,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFZQNHPOMFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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